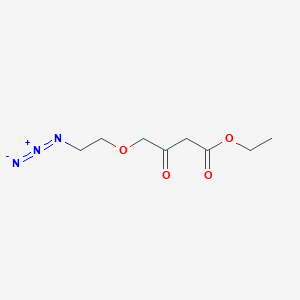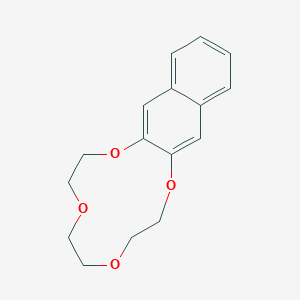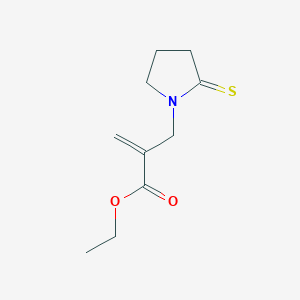
Tomentin
Übersicht
Beschreibung
Tomentin is a novel synthetic compound that has been developed for use in various scientific research applications. It is a polymeric polypeptide that has been engineered to mimic the structure of naturally occurring proteins. This compound is an effective and versatile compound that has been used in a variety of laboratory experiments, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Ergebnisse: Tomentin A zeigte eine hohe Bindungsenergie, was auf ein Potenzial zur Beeinträchtigung des Replikationsmechanismus des Virus hindeutet .
Pflanzengewebekultur
Ergebnisse: Die Studie ergab, dass die Behandlung mit Timentin die Biomasseanhäufung reduzierte und den oxidativen Stress erhöhte, was auf die Notwendigkeit eines sorgfältigen Managements des Antibiotikaeinsatzes in Pflanzenkulturen hindeutet .
Pharmakokinetik
Ergebnisse: Der Validierungsprozess ist unerlässlich, um die Zuverlässigkeit der Verwendung von this compound in pharmazeutischen Anwendungen zu gewährleisten .
Entwicklung von Nahrungsergänzungsmitteln
Ergebnisse: Es wurden signifikante Konformationsänderungen im nsp14-Protein nach Interaktion mit this compound A beobachtet, was sein Potenzial als Nahrungsergänzungsmittel unterstützt .
Mikrobiomforschung
Ergebnisse: Die Antibiotikabehandlung veränderte die mikrobielle Diversität und hebt damit die komplexe Beziehung zwischen Antibiotika und dem Pflanzenmikrobiom hervor .
Identifizierung von Wirkstoffzielen
Ergebnisse: Die Studien deuten darauf hin, dass this compound für die Wirkstoffentwicklung, insbesondere für antivirale Therapien, ins Visier genommen werden könnte .
Safety and Hazards
Tomentin is intended for research and development use only and is not for medicinal or household use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, rinsing with pure water for at least 15 minutes in case of eye contact, and seeking immediate medical attention if swallowed .
Zukünftige Richtungen
The future research directions for Tomentin could involve further exploration of its pharmacological properties, potential therapeutic applications, and its role in disease treatment and prevention . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.
Wirkmechanismus
Target of Action
Tomentin, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever.
Mode of Action
This compound inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the formation of prostaglandin precursors . This inhibition results in a decrease in the levels of prostaglandin E in the plasma, which may be responsible for its anti-inflammatory action .
Biochemical Pathways
By inhibiting the COX enzymes, this compound disrupts the biochemical pathway that leads to the production of prostaglandins. This disruption can prevent the development of inflammation, as observed in studies on rats .
Pharmacokinetics
This compound is well absorbed and undergoes hepatic metabolism via oxidation and conjugation . It is excreted in the urine as inactive metabolites or conjugates within 24 hours . The onset of its analgesic action is between 1 to 2 hours, while its anti-inflammatory effects may take days to weeks to manifest . The time to peak serum concentration is 30 to 60 minutes, and it has a biphasic elimination half-life with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of prostaglandin synthesis, leading to a reduction in inflammation, pain, and fever . On a cellular level, this can result in decreased inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .
Eigenschaften
IUPAC Name |
5-hydroxy-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNDUHAXDHRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action of Tomentin is still under investigation, research suggests it possesses anti-inflammatory properties. [, ] In a study using a kaolin/carrageenan-induced arthritis model in mice, this compound demonstrated a dose-dependent anti-inflammatory effect. [] This effect is likely mediated by modulating the inflammatory response, as evidenced by the significant reduction of pro-inflammatory cytokines (interleukin-1β and tumor necrosis factor alpha) and increased levels of anti-inflammatory cytokines (interleukin-10 and interleukin-4) in the joints of treated mice. []
ANone: this compound, also known as 5-hydroxy-6,7-dimethoxycoumarin, is a natural coumarin derivative.
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed to evaluate its performance and applications in different material matrices and environmental settings.
A: Based on the available research, this compound is not reported to exhibit catalytic properties. Its primary area of study revolves around its potential anti-inflammatory and therapeutic applications. [, , ]
A: Yes, computational studies have been conducted to understand the potential of this compound as an antiviral agent. Molecular docking simulations have shown that this compound exhibits favorable binding interactions with the spike receptor-binding domain (RBD) of SARS-CoV-2, particularly the Omicron variant. [] Further, molecular dynamics simulations suggest that this compound forms stable complexes with the RBD. [] Other studies have explored its potential against the main protease of SARS-CoV-2. []
A: While specific Structure-Activity Relationship (SAR) studies focusing on this compound modifications are limited, the presence of hydroxyl and methoxy groups on the coumarin scaffold is likely crucial for its biological activity. [, ] Further research is needed to fully elucidate the impact of structural modifications on this compound's potency, selectivity, and pharmacological properties.
ANone: Research on the stability of this compound under various conditions and the development of specific formulations to enhance its stability, solubility, and bioavailability is currently limited. This area requires further investigation to enable the development of this compound-based pharmaceuticals.
ANone: this compound is a natural product still in the preclinical research phase. As such, specific SHE (Safety, Health, and Environment) regulations regarding its production, handling, and disposal are not yet established.
A: Research on the PK/PD of this compound is currently limited. One study examined the pharmacokinetics of a standardized fraction from Sphaeralcea angustifolia containing this compound, scopoletin, and sphaeralcic acid. The study found that all three compounds were detectable in plasma after oral administration in mice. [] Further studies are needed to understand the ADME profile and in vivo activity of this compound independently.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




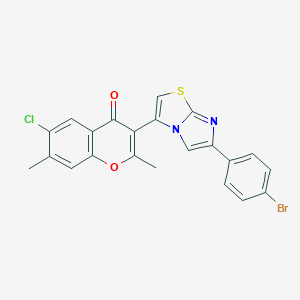


![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)

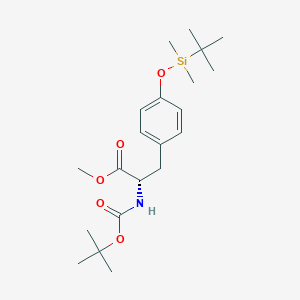
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)

